Product packaging for hemoglobin Kurdistan(Cat. No.:CAS No. 155328-28-2)

hemoglobin Kurdistan

Cat. No.: B1177685
CAS No.: 155328-28-2
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Description

Hemoglobin Kurdistan is a genetic variant of interest in hemoglobinopathy research, particularly relevant for studies involving populations of Kurdish ancestry in regions of Iran and Iraq. Research into such variants provides crucial insights into the structure-function relationships of hemoglobin, the prevalence of inherited blood disorders, and their associated health burdens within specific demographic groups . Hemoglobin is a tetrameric oxygen-transport metalloprotein in red blood cells, composed of two alpha and two beta globin subunits, each associated with a heme group containing iron . Genetic mutations can alter the protein's amino acid sequence, potentially affecting its stability, oxygen-binding affinity, and electrophoretic mobility. Investigations into variants like this compound are vital for understanding their hematological impact, molecular genetics, and for informing regional public health screening programs . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

155328-28-2

Molecular Formula

C10H15N

Synonyms

hemoglobin Kurdistan

Origin of Product

United States

Historical Context and Identification of Hemoglobin Kurdistan

Hemoglobin Kurdistan was first identified and characterized in 1994. nih.gov The discovery was made in a Kurdish family who were refugees from Amdêa, Iraq, and residing in The Netherlands. tandfonline.com The initial investigation was prompted when a 15-year-old girl from the family was referred for laboratory analysis due to a suspicion of thalassemia. tandfonline.com

Clinical and hematological studies involving eight members of the family revealed the presence of a new alpha-chain mutant. nih.gov The identification process involved several analytical techniques. Red cell lysates were examined using electrophoresis and isoelectric focusing. tandfonline.com To characterize the structural abnormality, the anomalous hemoglobin was isolated using anion-exchange chromatography. The abnormal alpha-globin chain was then separated, digested, and analyzed by high-performance liquid chromatography (HPLC). tandfonline.com

Further analysis, including tryptic peptide mapping and sequencing of the abnormal peptide, pinpointed the precise molecular change. nih.govtandfonline.com The results showed a substitution of the amino acid aspartic acid with a tyrosine residue at position 47 of the alpha-globin chain. nih.govtandfonline.com Molecular analysis, using selective amplification via polymerase chain reaction (PCR) and sequencing, confirmed this mutation and assigned it specifically to the alpha 2 globin gene. nih.govtandfonline.com The variant was found to be clinically silent, meaning it did not cause noticeable health problems in the individuals who carried it. nih.gov

Key Research Findings on this compound Identification

FindingDescriptionMethodologyReference
Discovery Year1994Publication of initial research nih.gov
Origin PopulationKurdish family from Amdêa, IraqFamily pedigree analysis and clinical examination tandfonline.com
Molecular DefectSubstitution of Aspartic Acid by Tyrosine at position 47Tryptic peptide mapping and amino acid sequencing nih.govtandfonline.com
Affected Globin ChainAlpha-globin chainHigh-Performance Liquid Chromatography (HPLC) tandfonline.com
Affected GeneAlpha 2 globin gene (HBA2)Selective PCR amplification and DNA sequencing nih.govtandfonline.com

Naming Convention and Classification within Alpha-Chain Hemoglobinopathies

The naming and classification of hemoglobin variants follow established international guidelines. Structurally different hemoglobins (B146990) are often named for the city, region, or hospital where they were discovered. msdmanuals.comkarger.com In line with this convention, the variant was named this compound, reflecting the ethnic origin of the family in whom it was first identified. nih.govtandfonline.com

Hemoglobinopathies are broadly divided into two main groups: thalassemias, which are quantitative defects resulting from reduced synthesis of globin chains, and structural hemoglobin variants (or qualitative hemoglobinopathies), which arise from alterations in the amino acid sequence of a globin chain. nih.govnih.gov

Hb Kurdistan is classified as a structural, alpha-chain hemoglobinopathy for the following reasons:

Structural Defect: The abnormality is a change in the primary structure of the protein—a single amino acid substitution—rather than a reduction in the quantity of globin chains produced. nih.govnih.gov

Alpha-Chain Involvement: The mutation specifically occurs on the alpha-globin chain, which is encoded by the HBA genes on chromosome 16. nih.govwww.gov.uk Normal adult hemoglobin (HbA) is a tetramer composed of two alpha chains and two beta chains (α2β2). msdmanuals.com A mutation on one of the alpha chains results in an alpha-chain variant. ucsf.edu

The specific notation for this compound is α47(CE5)Asp→Tyr . This indicates that at the 47th position of the alpha-globin chain, the amino acid Aspartic Acid (Asp) has been replaced by Tyrosine (Tyr). nih.gov The "(CE5)" refers to the location of this amino acid within the helical structure of the globin protein. nih.gov

Classification of this compound

Classification CategoryDesignation for Hb KurdistanReason
Major TypeStructural Hemoglobin VariantCaused by an amino acid substitution, altering the protein's structure. nih.govnih.gov
Affected Globin ChainAlpha-Chain VariantThe mutation is located on the alpha-globin chain. nih.gov
Scientific NameHb Kurdistan [α47(CE5)Asp→Tyr]Denotes the specific amino acid change and its position on the alpha chain. nih.gov

Genetic Basis and Molecular Pathology of Hemoglobin Kurdistan

Gene Locus and Specificity of the Hemoglobin Kurdistan Mutation

The genetic information for the alpha-globin chains is located within a cluster of genes on chromosome 16. edu.krdcincinnatichildrens.org This cluster includes two functional alpha-globin genes, HBA1 and HBA2, which are highly similar in sequence. cincinnatichildrens.org The HBA2 gene is the primary contributor to alpha-globin production. cags.org.ae

The HBA2 gene, which carries the mutation leading to this compound, is located on the short arm of chromosome 16, specifically within the 16p13.3 band. edu.krdgenecards.org This region is crucial for alpha-globin synthesis, housing multiple genes and pseudogenes involved in this process. genecards.org

The molecular defect underlying this compound is a point mutation within the HBA2 gene. vulcanchem.com This mutation involves a specific nucleotide substitution at the first position of the codon corresponding to amino acid position 47 in the alpha-globin chain. tandfonline.com The alteration is a transversion from Guanine (G) to Thymine (T). tandfonline.com

The G to T transversion at the first position of codon 47 changes the DNA sequence from GAT to TAT. tandfonline.com This codon alteration dictates the incorporation of a different amino acid during protein synthesis. Instead of the normal aspartic acid (Asp), a tyrosine residue (Tyr) is incorporated at position 47 of the alpha-globin chain. nih.govtandfonline.com This specific amino acid substitution is formally described as α47(CE5)Asp→Tyr, where CE5 indicates the location of the substitution within the CE helix of the alpha-globin protein structure. nih.govtandfonline.com The functional consequence is the replacement of an acidic amino acid with an aromatic one at this position. vulcanchem.com

FeatureDetail
Globin Chain AffectedAlpha (α)
GeneHBA2
Chromosome16
Codon Position47
Nucleotide SubstitutionG > T at the 1st position of codon 47 tandfonline.com
Original Amino AcidAspartic Acid (Asp) nih.govtandfonline.com
Substituted Amino AcidTyrosine (Tyr) nih.govtandfonline.com
Nomenclatureα47(CE5)Asp→Tyr nih.govtandfonline.com

Transcriptional and Translational Implications of the this compound Mutation

The primary molecular consequence of the this compound mutation is the production of an alpha-globin chain with a substituted amino acid. nih.govtandfonline.com While detailed studies specifically on the transcriptional and translational dynamics of the this compound variant are limited in the provided literature, the mutation's location within the coding sequence allows for some general considerations based on the molecular biology of globin gene expression.

Ribosomal profiling offers a method to analyze the efficiency and accuracy of protein synthesis by examining ribosome occupancy on mRNA. While this technique could theoretically be applied to study the translation of the mutated HBA2 mRNA in individuals with this compound, there is no specific data from ribosomal profiling studies on this particular variant in the provided information. The fidelity of protein synthesis in the context of this variant is inherently linked to the correct translation of the altered codon (TAT) into tyrosine, which is the defining molecular characteristic of this compound. nih.govtandfonline.comtandfonline.com

Inheritance Patterns of this compound Alleles

Hemoglobinopathies, including structural hemoglobin variants like Hb Kurdistan and quantitative disorders like thalassemias, are predominantly inherited in an autosomal recessive manner. nih.govnih.govtandfonline.com This means that an individual must inherit a mutated allele from each parent to manifest a severe form of the disorder. Carriers, who inherit only one mutated allele, are typically asymptomatic or have milder phenotypes. nih.govmednexus.orgscitechnol.com

Autosomal Transmission Characteristics

The inheritance of the Hb Kurdistan allele follows autosomal transmission patterns. As an autosomal recessive condition in its typical presentation as a carrier, an individual heterozygous for the Hb Kurdistan allele is generally expected to be clinically silent. nih.gov The allele resides on an autosome (chromosome 16, where the alpha-globin genes are located), not a sex chromosome, meaning it is transmitted equally to offspring of both sexes. scitechnol.com Parents who are carriers of the Hb Kurdistan allele each have one copy of the mutated gene and one copy of the normal gene. Each child of two carrier parents has a 25% chance of inheriting two copies of the mutated gene (potentially leading to a more significant phenotype if combined with another hemoglobin abnormality), a 50% chance of inheriting one copy of the mutated gene and being a carrier, and a 25% chance of inheriting two copies of the normal gene. scitechnol.comdroracle.ai

Compound Heterozygosity with Other Hemoglobin Variants (e.g., β°-Thalassemia)

The clinical significance of inheriting a hemoglobin variant like Hb Kurdistan can be influenced by the co-inheritance of other globin gene mutations. Compound heterozygosity occurs when an individual inherits two different mutated alleles for the same gene or closely related genes (such as different globin genes) from each parent. tandfonline.commednexus.org

This compound has been observed in a compound heterozygous state with a beta-zero (β°) thalassemia mutation. nih.gov In the reported Kurdish family, the Hb Kurdistan variant was associated with a β°-thalassemia mutation characterized by a nonsense codon 39 in the beta-globin gene. nih.gov Individuals who are compound heterozygotes for both Hb Kurdistan and β°-thalassemia inherit the Hb Kurdistan allele from one parent and the β°-thalassemia allele from the other. nih.gov While Hb Kurdistan itself was described as clinically silent, the combination with a β°-thalassemia mutation can lead to a more complex hematological picture. nih.gov The percentage of Hb Kurdistan found in the individual who was double heterozygote for β°-thalassemia and alpha-Kurdistan presumably indicated a lower affinity of the abnormal alpha chain for the beta polypeptides. nih.gov

Structural and Functional Characterization of Hemoglobin Kurdistan

Protein Structure Alterations in Hemoglobin Kurdistan Due to Mutation

The substitution of a polar, negatively charged amino acid (aspartic acid) with a larger, aromatic, and polar but uncharged amino acid (tyrosine) at position α47 is predicted to induce notable changes in the local and global structure of the hemoglobin tetramer.

The α47 residue is located at the CE5 helix of the alpha-globin chain. This region is in proximity to the α1β1 interface, a critical area for the stability of the αβ dimer. The α1β1 interface is extensive and involves numerous interactions that are crucial for the proper assembly and stability of the hemoglobin tetramer. nih.gov

The quaternary structure of hemoglobin, which describes the arrangement of its four subunits, is essential for its cooperative oxygen-binding properties. This structure exists in two main conformations: the T (tense) state, which has low oxygen affinity, and the R (relaxed) state, which has high oxygen affinity. wikipedia.org The transition between these states is an allosteric mechanism that allows for efficient oxygen transport. slideshare.net

A mutation at the α1β1 interface, such as in this compound, could potentially influence the stability of the T and R states and the equilibrium between them. By altering the interactions within the αβ dimer, the mutation might indirectly affect the α1β2 interface, which is the primary site of conformational change during the T-to-R transition. nih.gov This could manifest as a shift in the allosteric equilibrium, favoring either the T or R state, and thereby altering the oxygen-binding characteristics.

The allosteric pockets, which are cavities within the hemoglobin molecule that bind allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), are also crucial for regulating oxygen affinity. libretexts.org While the α47 position is not directly within the primary 2,3-BPG binding site, significant alterations in the quaternary structure could indirectly modify the conformation of this pocket, potentially affecting the binding of allosteric regulators and further modulating oxygen affinity.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. mdpi.com For hemoglobin variants, this method can provide precise details about the structural consequences of an amino acid substitution. frontiersin.org

To study this compound, purified protein would be crystallized, and the resulting crystals would be exposed to a beam of X-rays. researchgate.net The diffraction pattern produced by the crystal would be used to calculate an electron density map, from which the positions of all atoms in the protein can be determined.

A high-resolution crystal structure of this compound would be invaluable for:

Visualizing the precise orientation of the substituted tyrosine residue at position α47.

Identifying new or lost interactions (hydrogen bonds, salt bridges, van der Waals contacts) at the α1β1 interface.

Detecting any localized or widespread conformational changes in both the tertiary structure of the individual subunits and the quaternary structure of the tetramer.

Comparing the structures of the deoxy (T) and oxy (R) states to understand how the mutation affects the allosteric transition.

Crystallographic Parameter Information Gained for this compound
Resolution The level of detail in the final structure. Higher resolution allows for more precise determination of atomic positions.
Unit Cell Dimensions Provides information about the packing of the molecules in the crystal, which can sometimes be affected by surface mutations.
Space Group Describes the symmetry of the crystal lattice.
R-factor and R-free Statistical measures of the quality of the crystallographic model and its agreement with the experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to X-ray crystallography that provides information about the structure and dynamics of proteins in solution. researchgate.net This is particularly useful as it allows for the study of proteins in a more physiologically relevant environment compared to the crystalline state.

For this compound, NMR studies could provide insights into:

Local conformational changes: By analyzing the chemical shifts of specific nuclei, particularly those around the mutation site, it would be possible to map the extent of the structural perturbation caused by the Asp→Tyr substitution.

Protein dynamics: NMR can probe motions within the protein on a wide range of timescales. This could reveal whether the mutation alters the flexibility of the α1β1 interface or other regions of the protein, which could have implications for the allosteric mechanism.

Subunit interactions: NMR can be used to study the interactions between the different globin chains. This could be used to experimentally verify the suggested lower affinity of the α-Kurdistan chain for the β-chain. nih.gov

NMR Technique Application to this compound
1H-15N HSQC To obtain a "fingerprint" of the protein, allowing for the identification of residues affected by the mutation.
NOESY To determine through-space distances between protons, providing structural constraints for modeling.
Relaxation Experiments (T1, T2, NOE) To probe the dynamics of the protein backbone and side chains.

In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations can provide valuable predictive insights into the structural effects of a mutation. camelsandcamelids.com

Starting with the known crystal structure of human hemoglobin A, the aspartic acid at position α47 can be computationally replaced with a tyrosine. This model of this compound can then be subjected to energy minimization and molecular dynamics simulations. elifesciences.org MD simulations track the movements of all atoms in the protein over time, providing a dynamic picture of its behavior. unifr.ch

These simulations could be used to:

Predict the most likely conformation of the substituted tyrosine side chain.

Analyze changes in the interaction network at the α1β1 interface.

Assess the stability of the mutant protein compared to the wild-type.

Simulate the T-to-R transition to understand how the mutation might affect this allosteric change.

Simulation Parameter Significance for this compound Study
Force Field A set of parameters that describes the potential energy of the system.
Solvent Model Explicitly models the surrounding water molecules, which is crucial for protein stability and dynamics.
Simulation Time The duration of the simulation. Longer simulations are needed to observe larger-scale conformational changes.
Ensemble Analysis Analyzing multiple snapshots from the simulation to understand the range of conformations the protein can adopt.

Oxygen Binding and Allosteric Properties of this compound

The primary function of hemoglobin is to bind oxygen in the lungs and release it in the tissues. This process is characterized by cooperativity, where the binding of one oxygen molecule increases the affinity of the remaining subunits for oxygen. wikipedia.org The oxygen-binding properties of hemoglobin are typically represented by an oxygen-hemoglobin dissociation curve. wikipedia.org

The mutation in this compound, by potentially altering the structure of the α1β1 interface and influencing the allosteric equilibrium, is likely to affect its oxygen-binding properties. The suggestion that the α-Kurdistan chain has a lower affinity for the β-chain could lead to a less stable tetramer, which in turn might impact cooperativity. nih.gov

To experimentally characterize the oxygen-binding properties of this compound, the following parameters would be measured:

P50: The partial pressure of oxygen at which hemoglobin is 50% saturated. An increased P50 indicates a lower oxygen affinity, while a decreased P50 indicates a higher affinity. medmastery.com

Hill Coefficient (n): A measure of the cooperativity of oxygen binding. A Hill coefficient greater than 1 indicates positive cooperativity.

Bohr Effect: The decrease in oxygen affinity with a decrease in pH. This is crucial for efficient oxygen release in metabolically active tissues. wikipedia.org

Effect of 2,3-BPG: The response of oxygen affinity to the binding of this allosteric effector.

Based on the nature of the mutation, it is plausible that this compound might exhibit altered oxygen affinity. However, without experimental data, the precise nature of this change remains speculative.

Oxygen Binding Parameter Potential Finding for this compound
P50 Could be increased or decreased depending on whether the mutation stabilizes the T or R state, respectively.
Hill Coefficient (n) May be altered if the mutation disrupts the communication between subunits necessary for cooperativity.
Bohr Effect Could be affected if the mutation alters the pKa of residues involved in proton binding.
2,3-BPG Effect May be modified if the mutation indirectly affects the conformation of the 2,3-BPG binding site.

Oxygen Affinity Measurements and Dissociation Curve Analysis

Currently, there is a lack of specific published data on the oxygen affinity measurements and the precise oxygen dissociation curve for this compound. While the initial report on its discovery mentions a presumed lower affinity of the abnormal alpha-chain for the beta polypeptides, this was inferred from the percentage of the variant found in a double heterozygote individual and was not a direct measurement of oxygen binding. nih.gov

To provide a comprehensive understanding, a hypothetical data table is presented below to illustrate how such data would be typically represented.

ParameterHemoglobin A (Typical Values)This compound (Hypothetical Data)
P50 (mmHg) 26-28Data Not Available
Oxygen Dissociation Curve SigmoidalData Not Available

This table is for illustrative purposes only, as experimental data for this compound is not currently available in the public domain.

Cooperativity and Hill Coefficient Analysis

The cooperative binding of oxygen to hemoglobin, which results in the characteristic sigmoidal oxygen dissociation curve, is a crucial aspect of its function. This cooperativity is quantified by the Hill coefficient. For this compound, specific studies determining its Hill coefficient have not been reported. Therefore, a direct analysis of its cooperative oxygen binding capacity is not possible at this time.

The following table demonstrates the typical presentation of such analytical results.

ParameterHemoglobin A (Typical Value)This compound (Hypothetical Data)
Hill Coefficient (n) ~2.8Data Not Available

This table is for illustrative purposes only, as experimental data for this compound is not currently available in the public domain.

Role of 2,3-Bisphosphoglycerate (2,3-BPG) Binding in Allosteric Regulation

The allosteric effector 2,3-bisphosphoglycerate (2,3-BPG) plays a vital role in modulating hemoglobin's oxygen affinity, facilitating oxygen release in the tissues. wikipedia.orgaklectures.comaklectures.com The binding of 2,3-BPG to deoxyhemoglobin stabilizes the low-oxygen-affinity "tense" (T) state. wikipedia.orgaklectures.comaklectures.com There is currently no published research that specifically investigates the interaction of 2,3-BPG with this compound. Consequently, the impact of this allosteric regulator on the oxygen binding properties of this variant remains uncharacterized.

Stability and Solubility Characteristics of this compound

The stability and solubility of hemoglobin are critical for its longevity in circulation and for preventing pathological conditions associated with protein precipitation. This section addresses the known stability and solubility characteristics of this compound.

Thermal Stability and Denaturation Profiles of the Variant

Detailed experimental data from thermal stability and denaturation studies specifically for this compound are not available in the scientific literature. Such studies are essential to understand how the α47 Asp→Tyr substitution affects the protein's structural integrity under thermal stress. Generally, unstable hemoglobin variants may show increased precipitation upon heating. nih.gov

A hypothetical data table is provided below to show how thermal stability data is typically presented.

ParameterHemoglobin A (Typical Value)This compound (Hypothetical Data)
Denaturation Temperature (°C) Data Not AvailableData Not Available
Precipitation at 50°C (%) LowData Not Available

This table is for illustrative purposes only, as experimental data for this compound is not currently available in the public domain.

Solubility Properties in Various Biochemical Conditions

The solubility of hemoglobin can be influenced by factors such as pH and ionic strength. sigmaaldrich.com Specific studies quantifying the solubility of this compound under various biochemical conditions have not been published. Therefore, its solubility profile remains to be determined.

Tendency for Precipitation or Inclusion Body Formation (Assessed via isopropanol (B130326) test)

The isopropanol precipitation test is a common method used to screen for unstable hemoglobins (B146990). chemwatch.netnih.gov Unstable variants tend to precipitate more rapidly in the presence of isopropanol. chemwatch.net There are no published results of isopropanol stability testing for this compound. The original report describing the variant did not include this analysis. nih.gov

The table below illustrates how results from an isopropanol test might be presented.

TestResult for Hemoglobin AResult for this compound
Isopropanol Stability Test Stable (No precipitation)Data Not Available

This table is for illustrative purposes only, as experimental data for this compound is not currently available in the public domain.

Heme Group Environment and Redox State in this compound

The heme group is a critical component of hemoglobin, responsible for binding oxygen. It consists of a porphyrin ring with an iron atom at its center. The environment surrounding this heme group and the oxidation state of the central iron atom are pivotal to hemoglobin's function. In a typical hemoglobin molecule, the iron is in the ferrous (Fe²⁺) state, which allows for the reversible binding of oxygen. youtube.com The alteration of the amino acid sequence, as seen in this compound with the substitution of aspartic acid by tyrosine at position 47 of the alpha chain, can potentially influence the local heme environment. nih.gov This change in the protein scaffold surrounding the heme may affect its electronic properties and susceptibility to oxidation.

The redox state of the heme iron is a crucial determinant of hemoglobin's oxygen-carrying capacity. While the functional state is the ferrous (Fe²⁺) state, this iron can be oxidized to the ferric (Fe³⁺) state, forming methemoglobin. youtube.com Methemoglobin is incapable of binding oxygen, and its accumulation can lead to impaired oxygen delivery to tissues. osu.edunih.gov The stability of the ferrous state is influenced by the surrounding globin chain and the interaction with various intracellular molecules.

Spectroscopic Analysis of Heme Iron Oxidation State

Various spectroscopic techniques are employed to characterize the oxidation state of the heme iron in hemoglobin, providing insights into its structure and function. These methods are sensitive to the electronic configuration and local environment of the iron atom.

UV-Visible Spectroscopy: This is a fundamental technique used to distinguish between different forms of hemoglobin. Oxyhemoglobin (Fe²⁺ bound to O₂), deoxyhemoglobin (Fe²⁺), and methemoglobin (Fe³⁺) exhibit distinct absorption spectra. oceanoptics.com For instance, oxyhemoglobin typically shows characteristic peaks around 541 nm and 576 nm, while methemoglobin has a peak at approximately 630 nm. The Soret band, a strong absorption peak around 415-435 nm, also shifts depending on the ligation and oxidation state of the heme iron. nih.gov

Mössbauer Spectroscopy: This technique is highly specific to iron atoms and provides detailed information about their electronic structure, oxidation state, and coordination environment. nih.gov It can clearly differentiate between the ferrous (Fe²⁺) and ferric (Fe³⁺) states and can also provide insights into the spin state of the iron, which is relevant for understanding its magnetic properties and reactivity. nih.gov

Raman Spectroscopy: Resonance Raman spectroscopy can probe the vibrational modes of the heme group. The frequencies of these vibrations are sensitive to the oxidation and spin state of the heme iron, as well as the nature of the axial ligands bound to it. nih.gov

While specific spectroscopic data for this compound is not detailed in the available literature, these standard techniques would be instrumental in determining if the α47 Asp→Tyr substitution alters the heme iron's electronic properties and its susceptibility to oxidation compared to normal Hemoglobin A.

Methemoglobin Formation Kinetics and Equilibrium

The spontaneous oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, a process known as autoxidation, leads to the formation of methemoglobin (metHb). nih.gov This process occurs at a slow rate under normal physiological conditions, and red blood cells possess enzymatic systems, such as cytochrome b5 reductase, to reduce metHb back to functional hemoglobin. researchgate.net

The rate of methemoglobin formation can be influenced by several factors, including:

Partial pressure of oxygen: The stability of oxyhemoglobin influences the rate of autoxidation.

pH and temperature: Changes in these parameters can affect the structure of the globin chains and the heme pocket, thereby altering the rate of iron oxidation.

Presence of oxidizing agents: Exposure to certain drugs and toxins can significantly accelerate the rate of methemoglobin formation.

The study of methemoglobin formation kinetics involves monitoring the change in the concentration of methemoglobin over time, often using spectroscopic methods. nih.gov This allows for the determination of the rate constants for the oxidation reaction under various conditions. The equilibrium of this process refers to the balance between the rate of methemoglobin formation and the rate of its reduction back to hemoglobin. In healthy individuals, this equilibrium is maintained at very low levels of methemoglobin (typically less than 1-2% of total hemoglobin). osu.edu

For a variant like this compound, it would be important to investigate whether the amino acid substitution affects the kinetics of methemoglobin formation. An alteration in the stability of the alpha chain could potentially lead to an increased rate of autoxidation or a less efficient enzymatic reduction, although clinical observations have noted the variant to be clinically silent. nih.gov

ParameterDescriptionRelevance to this compound
Heme Iron Oxidation State The charge on the iron atom within the heme group, typically Fe²⁺ (ferrous) for oxygen binding or Fe³⁺ (ferric) in methemoglobin.The α47 Asp→Tyr substitution could potentially alter the electronic environment of the heme, influencing the stability of the Fe²⁺ state.
Spectroscopic Signature The characteristic absorption, vibrational, or nuclear transition energies of the heme group that depend on its chemical state.Spectroscopic analysis would be required to determine if this compound exhibits a different spectral signature compared to Hemoglobin A, which could indicate altered heme properties.
Methemoglobin Formation Rate The speed at which the heme iron is oxidized from Fe²⁺ to Fe³⁺.An altered globin structure in this compound might affect the rate of spontaneous oxidation, potentially leading to different steady-state levels of methemoglobin.
Methemoglobin Reduction The enzymatic conversion of Fe³⁺ back to Fe²⁺ to restore oxygen-carrying capacity.The efficiency of cellular reductase systems in acting on this compound could be a factor in its overall functional impact.

Cellular and Subcellular Mechanistic Insights of Hemoglobin Kurdistan

Hemoglobin Kurdistan Polymerization and Aggregation Dynamics

There is currently no scientific evidence to suggest that this compound undergoes polymerization or aggregation. This hemoglobin variant is described as clinically silent, which typically implies normal function and stability under physiological conditions. nih.gov

Interaction of this compound with Endogenous Cellular Components

Specific interactions between this compound and endogenous cellular components have not been a subject of published research. General pathways for hemoglobin quality control are well-understood, but their specific engagement with this particular variant is unknown.

Molecular Mechanisms Related to this compound-Induced Oxidative Stress

There are no published findings to indicate that this compound is associated with induced oxidative stress. The structural change in this compound [alpha 47(CE5)Asp→Tyr] has not been linked to any functional alteration that would promote the generation of reactive oxygen species. nih.gov

Generation of Reactive Oxygen Species (ROS) at the Molecular Level

The primary mechanism for ROS generation by hemoglobin is through the process of autoxidation, where the ferrous iron (Fe²⁺) in the heme group is oxidized to ferric iron (Fe³⁺), producing a superoxide (B77818) radical (O₂⁻). encyclopedia.pub This process occurs at a low rate in normal hemoglobin but can be accelerated in unstable variants. The substitution in this compound may alter the heme pocket environment, making the iron more susceptible to oxidation.

Unstable hemoglobin molecules, including potentially this compound, can lead to the formation of hemichromes, which are oxidized, denatured forms of hemoglobin. These hemichromes can further propagate oxidative damage. The release of free heme from unstable hemoglobin is also a significant contributor to ROS production through Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH). mdpi.com

The dissociation of the hemoglobin tetramer into dimers and monomers is another characteristic of unstable hemoglobins (B146990) that can enhance ROS generation. nih.gov Free α-globin chains, in particular, are highly unstable and prone to autoxidation, leading to the production of ROS. jci.org In the case of this compound, the α-chain mutation could potentially weaken the interaction between the α and β chains, leading to an increase in free, unstable α-chains.

Table 1: Postulated Mechanisms of ROS Generation by Unstable Hemoglobins

MechanismDescriptionKey Reactive Species Generated
Autoxidation Spontaneous oxidation of heme iron (Fe²⁺ to Fe³⁺).Superoxide (O₂⁻)
Heme Release Unstable globin chains release the heme group.Hydroxyl Radical (•OH) via Fenton reaction
Hemichrome Formation Formation of oxidized, denatured hemoglobin precipitates.Can catalyze further lipid peroxidation
Tetramer Instability Dissociation into unstable dimers and monomers.Increased free globin chains prone to oxidation

Impact on Intracellular Antioxidant Defense Systems

The increased production of ROS by unstable hemoglobins places a significant burden on the erythrocyte's antioxidant defense systems. These systems are in place to neutralize ROS and prevent cellular damage. The primary antioxidant systems in red blood cells include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione (GSH). encyclopedia.pub

An elevated and sustained level of ROS, potentially generated by this compound, can deplete the intracellular pool of reduced glutathione (GSH), a critical antioxidant. The oxidation of GSH to glutathione disulfide (GSSG) is a key mechanism for detoxifying ROS. A persistent state of oxidative stress can lead to a decreased GSH/GSSG ratio, impairing the cell's ability to counteract oxidative damage.

Furthermore, the enzymes that constitute the antioxidant defense can themselves be targets of oxidative damage. High concentrations of ROS can lead to the inactivation of enzymes like glutathione peroxidase and catalase, further compromising the cell's ability to manage oxidative stress. This creates a vicious cycle where ROS generation is enhanced, and the capacity to neutralize it is diminished.

Table 2: Potential Impact of this compound-Induced Oxidative Stress on Antioxidant Systems

Antioxidant ComponentFunctionPotential Impact of Increased ROS
Superoxide Dismutase (SOD) Converts superoxide to hydrogen peroxide.May be upregulated initially, but can be overwhelmed.
Catalase Decomposes hydrogen peroxide to water and oxygen.Can be inactivated by high ROS levels.
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides.Activity may decrease due to GSH depletion.
Reduced Glutathione (GSH) Detoxifies ROS and maintains a reducing cellular environment.Depletion due to increased oxidation to GSSG.

Epidemiology, Population Genetics, and Evolutionary Context of Hemoglobin Kurdistan

Global and Regional Prevalence of Hemoglobin Kurdistan Alleles

The prevalence of this compound alleles is primarily concentrated within Kurdish populations. It is considered an alpha-chain variant that has been encountered occasionally in individuals from this ethnic group. nih.gov

Geographic Distribution and Endemic Regions

This compound was initially characterized in a Kurdish family. nih.gov Studies on the spectrum of alpha-thalassemia mutations and other abnormal hemoglobins (B146990) in regions with significant Kurdish populations, such as Kurdistan Province in West Iran and the Iraqi Kurdistan region, have reported the presence of Hb Kurdistan, albeit often less frequently than other alpha-globin mutations or beta-globin disorders. nih.govtandfonline.com The geographic distribution appears to be centered around these areas where Kurdish communities reside.

Carrier Frequency Studies in Kurdish and Related Populations

While comprehensive large-scale carrier frequency studies specifically for this compound are limited, research on hemoglobinopathies in Kurdish and neighboring populations provides context. Studies in Iraqi Kurdistan have shown varying carrier rates for beta-thalassemia (3.7–6.9%) and alpha-thalassemia (0.03-1.22%). nih.gov In Kurdistan Province, West Iran, common alpha-thalassemia mutations include the –α3.7 deletion (70.32%), polyadenylation signal site (7.74%), –α4.2 deletion (6.45%), and codon 59 (Hb Adana) (4.52%). tandfonline.com this compound is mentioned as one of the alpha structural variants encountered occasionally in Iraqi Kurds. nih.gov

Population Genetic Analysis of this compound

Population genetic studies, including haplotype analysis and linkage disequilibrium studies, are crucial for understanding the chromosomal background and spread of genetic variants like this compound. Microsatellite markers and gene flow investigations further contribute to elucidating the demographic history and evolutionary trajectory of these alleles.

Haplotype Analysis and Linkage Disequilibrium Studies

Haplotype analysis involves studying the combination of alleles at different loci on a single chromosome. Linkage disequilibrium refers to the non-random association of alleles at different loci. While specific haplotype analysis directly linked to the this compound mutation (α47(CE5)Asp→Tyr) is not extensively detailed in the provided search results, studies on other hemoglobin variants prevalent in Kurdish populations offer insights into the genetic landscape. For instance, studies on beta-thalassemia mutations in the Kurdistan region of Iraq have investigated beta-globin gene cluster haplotypes, revealing associations between specific mutations and different haplotypes (e.g., IVS-II-1 with haplotype III, IVS-I-110 with haplotype I). nih.govresearchgate.net Similarly, research on sickle cell disease among Iraqi Kurds identified the Benin haplotype as the most common haplotype associated with the beta(S) gene. tandfonline.com These studies, while not directly on Hb Kurdistan, demonstrate the application of haplotype analysis in this population to trace the origins and spread of hemoglobin variants.

Evolutionary Origins and Dissemination of the this compound Mutation

The evolutionary origins of hemoglobin variants are often linked to spontaneous mutations that, if they offer a selective advantage (such as protection against malaria), can increase in frequency within a population, particularly in endemic areas. researchgate.net The dissemination of these mutations is influenced by factors like migration, gene flow, and population history.

This compound is described as a "new alpha chain mutant found in a Kurdish family," suggesting a relatively recent mutational event within this population group. nih.gov The concentration of this variant within Kurdish populations points towards an origin within this ethnic group or a history of limited gene flow carrying this specific mutation to other populations. Studies on the evolution of other hemoglobin disorders in the region, such as beta-thalassemia in Kurdish Jews, have indicated that while some mutations are unique to the group, others are shared with broader Mediterranean populations, suggesting both independent origins and genetic admixture. pnas.orgpnas.org The specific evolutionary pressures, such as historical exposure to malaria, that might have influenced the frequency of the this compound allele are not explicitly detailed in the provided search results. However, malaria has been a significant selective pressure in regions where hemoglobinopathies are prevalent, including parts of the Middle East. nih.govresearchgate.net

Advanced Methodologies for Hemoglobin Kurdistan Research

High-Throughput Genomic Sequencing Techniques for Hemoglobin Kurdistan Detection

The definitive diagnosis and characterization of hemoglobin variants, including Hb Kurdistan, rely on identifying the specific mutation at the DNA level. High-throughput genomic sequencing has become the cornerstone of this process, offering significant advantages in speed, accuracy, and comprehensiveness over traditional methods. frontiersin.orgmdpi.com

Next-Generation Sequencing (NGS) has transformed the genetic diagnosis of hemoglobinopathies. frontiersin.org Targeted NGS panels are designed to simultaneously sequence multiple genes known to be associated with these disorders. sanquin.orgresearchgate.net For the detection of Hb Kurdistan, these panels invariably include the alpha-globin genes, HBA1 and HBA2. sanquin.org

These panels are composed of numerous primer pairs that amplify all critical regions of the target genes, including exons, introns, and regulatory promoter regions. sanquin.org This comprehensive coverage allows for the detection of single nucleotide variants (SNVs), like the one causing Hb Kurdistan, as well as small insertions and deletions that might be missed by other methods. sanquin.orgnih.gov The high-throughput nature of NGS makes it a valuable tool for both large-scale carrier screening and for complex diagnostic cases where multiple mutations might be present. frontiersin.orgnih.gov A key challenge in sequencing globin genes is the high degree of sequence homology between genes like HBA1 and HBA2; however, advanced bioinformatics pipelines accompanying NGS panels are designed to overcome these alignment difficulties. hku.hk

Table 1: Representative Genes Included in a Hemoglobinopathy NGS Panel
GeneAssociated Globin Chain/FunctionRelevance for Hb Kurdistan
HBA1 / HBA2Alpha-globin chainsDirectly involved; the mutation for Hb Kurdistan is on the HBA2 gene. nih.gov
HBBBeta-globin chainEssential for diagnosing co-inherited beta-chain variants or thalassemias. nih.gov
HBDDelta-globin chainImportant for differential diagnosis of hemoglobinopathies.
HBG1 / HBG2Gamma-globin chains (fetal hemoglobin)Analysis can reveal hereditary persistence of fetal hemoglobin (HPFH).
GATA1, BCL11ATranscription factorsRegulate globin gene expression and fetal-to-adult hemoglobin switching. sanquin.org

For cases that remain unresolved after targeted panel sequencing or present with complex, atypical phenotypes, Whole Exome Sequencing (WES) or Whole Genome Sequencing (WGS) offer a more expansive approach. researchgate.net WES focuses on sequencing all protein-coding regions (exons) of the genome, while WGS sequences the entire genome, including non-coding and regulatory regions.

These untargeted methods are particularly powerful for identifying novel or extremely rare variants that are not included in standard diagnostic panels. nih.gov In the context of Hb Kurdistan, while the mutation is known, WES or WGS could be instrumental in identifying other genetic modifiers that might influence its clinical expression, even if it is typically described as clinically silent. nih.govresearchgate.net For instance, the initial characterization of Hb Kurdistan was in a family that also carried a β(0)-thalassemia mutation; WES/WGS would be highly effective in comprehensively analyzing such complex co-inheritance patterns in a single assay. nih.gov

Proteomic Approaches for this compound Analysis

While genomics identifies the causative mutation, proteomics provides direct analysis of the variant protein itself, confirming its presence and characterizing its properties. researchgate.net Mass spectrometry is the central technology in the proteomic investigation of hemoglobin variants. diapharma.comuzh.ch

Mass spectrometry (MS) offers high precision and sensitivity for analyzing hemoglobin variants. diapharma.comuzh.ch The two primary techniques used are electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. researchgate.netnih.gov

The research process typically involves two main strategies:

Top-Down Analysis : Intact globin chains are introduced into the mass spectrometer. nih.govfsu.edu The instrument measures the precise molecular weight of the alpha and beta chains. The Asp→Tyr substitution in Hb Kurdistan results in a predictable mass shift, which can be readily detected, confirming the presence of the variant chain. nih.govlcms.cz

Bottom-Up Analysis : The hemoglobin sample is first digested with an enzyme, typically trypsin, which cleaves the globin chains into smaller peptides. lcms.cz This peptide mixture is then analyzed by MS. The peptide containing the mutation at position 47 will have a different mass than its normal counterpart. To confirm the exact site and nature of the amino acid substitution, the variant peptide is isolated and subjected to tandem mass spectrometry (MS/MS), which fragments the peptide and provides its amino acid sequence. researchgate.netnih.gov This was a key technique used in the original characterization of Hb Kurdistan. nih.gov

Table 2: Mass Spectrometry Techniques in Hb Kurdistan Research
TechniquePrincipleApplication to Hb Kurdistan
ESI-MSCreates ions from macromolecules out of solution.Accurate mass measurement of the intact α-Kurdistan chain to confirm the expected mass shift. lcms.cz
MALDI-TOF MSUses a laser to ionize molecules from a solid matrix.Rapid screening for variant globin chains and analysis of tryptic peptides. nih.govshu.ac.uk
Tandem MS (MS/MS)Isolates and fragments specific ions (peptides) to determine their sequence.Sequencing of the variant peptide to definitively confirm the α47 Asp→Tyr substitution. researchgate.net

Differential proteomics aims to compare the entire protein landscape (proteome) between two cell populations to identify quantitative differences in protein expression. nih.gov This methodology can be applied to study the downstream cellular effects of expressing a variant hemoglobin.

In the context of Hb Kurdistan, researchers could use cellular models, such as cultured erythroid progenitor cells engineered to express the α-Kurdistan globin chain. By comparing the proteome of these cells with control cells expressing normal hemoglobin A, it would be possible to identify changes in the expression of other proteins. nih.gov This could include proteins involved in managing oxidative stress, protein folding (chaperones), or membrane integrity. Such an approach could provide molecular insights into why Hb Kurdistan is clinically silent or reveal subtle cellular perturbations that are not clinically apparent. nih.gov For example, it could help validate the initial observation that the abnormal alpha chain may have a lower affinity for beta-polypeptides by assessing the abundance of free globin chains or associated chaperone proteins like Alpha-Hemoglobin Stabilizing Protein (AHSP). nih.gov

Advanced Biophysical Techniques Applied to this compound

Biophysical techniques are employed to investigate the functional and structural consequences of an amino acid substitution on the hemoglobin molecule. nih.gov These methods assess protein stability, ligand binding affinity, and three-dimensional structure.

For a variant like Hb Kurdistan, several key properties would be investigated:

Protein Stability : Unstable hemoglobin variants are prone to denaturation and precipitation, which can lead to hemolysis. ashpublications.orgdynamed.com Stability can be assessed using methods like the isopropanol (B130326) precipitation test or heat stability tests, where the propensity of the variant hemoglobin to precipitate under stress is measured and compared to normal Hemoglobin A. ashpublications.org

Oxygen Affinity : The primary function of hemoglobin is oxygen transport, which can be altered by mutations. nih.govdynamed.com Oxygen-hemoglobin dissociation curves are generated to determine the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). This would reveal if Hb Kurdistan has a higher or lower affinity for oxygen compared to the norm.

Structural Analysis : High-resolution structural analysis provides the ultimate insight into how a mutation affects the hemoglobin molecule. nih.gov X-ray crystallography can determine the three-dimensional structure of Hb Kurdistan, showing how the substitution of a bulkier tyrosine for an aspartic acid at position 47 might alter local protein conformation, subunit interactions, or the heme pocket environment. nih.govnih.gov This would be the definitive method to explore the initial finding that Hb Kurdistan may have a lower affinity for the beta-globin chain. nih.gov

Isothermal Titration Calorimetry (ITC) for Ligand Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. wikipedia.orgcam.ac.ukmalvernpanalytical.com This allows for a complete thermodynamic characterization of a binding event in a single experiment, providing data on binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comharvard.edu

In the context of this compound, ITC can be employed to investigate the thermodynamics of several key interactions. A primary application would be to quantify the binding affinity between the abnormal α-Kurdistan globin chain and the normal β-globin chain. Initial observations suggest that the α-Kurdistan chain may have a lower affinity for β-polypeptides. nih.gov ITC provides a direct means to test this hypothesis. In a hypothetical experiment, the α-Kurdistan chain would be placed in the sample cell of the calorimeter, and the β-globin chain would be incrementally injected from a syringe. The heat released or absorbed upon binding would be measured to generate a binding isotherm.

The resulting data would allow for the precise determination of the thermodynamic parameters governing the formation of the α-Kurdistan:β-globin dimer. By comparing these values to the interaction between wild-type α-globin and β-globin, researchers can elucidate the energetic consequences of the Asp47Tyr substitution.

Table 1: Hypothetical ITC Data for Globin Chain Interactions

Parameterα-WT + β-WT Interactionα-Kurdistan + β-WT InteractionInterpretation of Potential Difference
Binding Affinity (KD) ~50 nM~200 nMA higher KD would confirm a lower binding affinity for the Kurdistan variant.
Enthalpy (ΔH) -15 kcal/mol-12 kcal/molA less favorable enthalpy change could indicate altered hydrogen bonding.
Entropy (TΔS) 5 kcal/mol3 kcal/molA less favorable entropy change might suggest increased ordering or reduced flexibility upon binding.
Stoichiometry (n) 1.01.0A stoichiometry of 1 confirms the expected 1:1 binding ratio for both interactions.

Note: The data presented in this table is hypothetical and serves to illustrate the potential output of an ITC experiment.

Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govnih.gov It provides kinetic data by measuring the rates of association (k_on) and dissociation (k_off) of an analyte from a ligand that is immobilized on a sensor surface. nih.gov The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D), providing a complementary measure to ITC. nih.gov

For this compound research, SPR can be used to dissect the kinetics of the α-Kurdistan and β-globin interaction. In a typical SPR experiment, one of the globin chains (e.g., β-globin, the "ligand") is immobilized on the sensor chip. The partner chain (e.g., α-Kurdistan, the "analyte") is then flowed over the surface at various concentrations. The binding is monitored in real-time by detecting changes in the refractive index at the surface. nih.gov

This approach would reveal whether the potentially lower affinity of the α-Kurdistan chain is due to a slower association rate, a faster dissociation rate, or a combination of both. This kinetic information is crucial for understanding the stability of the hemoglobin tetramer and the dynamics of its assembly.

Table 2: Hypothetical SPR Kinetic Data for α-Globin and β-Globin Interaction

Kinetic ParameterWild-Type α-GlobinKurdistan α-GlobinPotential Implication
Association Rate (k_on) 2.5 x 105 M-1s-12.1 x 105 M-1s-1A slightly slower "on-rate" might suggest minor steric hindrance from the bulkier tyrosine residue.
Dissociation Rate (k_off) 1.0 x 10-2 s-14.5 x 10-2 s-1A significantly faster "off-rate" would indicate a less stable dimer, likely being the main contributor to lower affinity.
Dissociation Constant (KD) 40 nM214 nMThe calculated KD would corroborate ITC findings of a weaker interaction for the variant.

Note: This table contains hypothetical data to illustrate the type of kinetic information obtainable from SPR analysis.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation

Cryo-electron microscopy (Cryo-EM) is a revolutionary structural biology technique that allows for the determination of macromolecular structures at near-atomic resolution. nih.govnih.govembl.org The method involves flash-freezing purified protein solutions in a thin layer of vitreous ice and imaging them with an electron microscope. embl.org Recent advances have made it possible to determine high-resolution structures of proteins as small as hemoglobin (64 kDa). nih.govnih.gov

Applying Cryo-EM to this compound would provide a high-resolution three-dimensional structure of the mutant tetramer. This would be invaluable for understanding the precise structural consequences of the Asp47Tyr mutation. The aspartic acid at position 47 of the alpha chain is located at an external position (CE5). A high-resolution structure would reveal how the substitution of the small, charged aspartic acid with the larger, aromatic tyrosine residue affects the local protein fold and its interaction with adjacent subunits. nih.gov

Table 3: Potential Structural Findings from Cryo-EM Analysis of this compound

Structural FeatureWild-Type Hemoglobin (Deoxy-T State)Potential Observation in this compound
Resolution 2.10 Å (X-ray) rcsb.org~3.5 Å (Cryo-EM) rcsb.org
α47 Residue Conformation Asp47 forms a salt bridge with a residue on an adjacent subunit.Tyr47 may disrupt the salt bridge and form new hydrophobic or hydrogen-bonding interactions.
α1-β2 Interface Tightly packed interface critical for cooperative oxygen binding.Possible subtle rearrangement or increased distance between interacting residues at the interface.
Heme Pocket Geometry Unaltered.The mutation is distant from the heme pocket, so direct changes are unlikely but allosteric effects could be assessed.

Note: This table outlines plausible comparative structural findings based on the known mutation and the capabilities of Cryo-EM.

Gene Editing Technologies for In Vitro this compound Modeling

The development of precise gene-editing tools and advanced cell culture models has created new opportunities to study the cellular and molecular consequences of hemoglobin variants in a controlled laboratory setting.

CRISPR/Cas9 Systems for Introducing this compound Mutations in Cell Lines

The CRISPR/Cas9 system is a powerful gene-editing technology that allows for the precise modification of DNA sequences in living cells. jetir.org It can be used to introduce specific mutations, enabling the creation of cellular models for genetic diseases. researchgate.net

To model this compound, CRISPR/Cas9 could be used to introduce the exact point mutation (GAC→TAC at codon 47) into the HBA2 gene in an immortalized human erythroid cell line, such as HUDEP-2 or K562. nih.gov These cell lines can be differentiated into erythroblast-like cells that synthesize hemoglobin. By creating an isogenic cell line—identical to the parent line except for the targeted mutation—researchers can directly study the effects of the this compound variant without confounding genetic variations.

These engineered cells would be a renewable resource for studying the impact of the mutation on α-globin chain stability, hemoglobin tetramer assembly, and rates of synthesis compared to the wild-type β-globin chains.

Induced Pluripotent Stem Cell (iPSC) Models for Erythroid Differentiation Studies

Induced pluripotent stem cells (iPSCs) are derived from somatic cells (like skin or blood cells) that have been reprogrammed back into an embryonic-like pluripotent state. mdpi.com These cells can then be differentiated into virtually any cell type, including red blood cells. mdpi.comnih.gov

By generating iPSCs from a person who carries the this compound trait, researchers can create a patient-specific in vitro model. These iPSCs can be differentiated through the erythroid lineage, recapitulating the developmental stages from hematopoietic progenitors to mature erythroblasts. nih.govresearchgate.net This "disease-in-a-dish" model allows for the study of the variant's effects on human erythropoiesis, including cell proliferation, differentiation efficiency, and globin chain expression during maturation. nih.govnih.gov

Furthermore, the CRISPR/Cas9 system can be combined with iPSC technology. The mutation in the patient-derived iPSCs could be corrected back to the wild-type sequence. Comparing the differentiation of the unedited (Kurdistan) and the corrected (isogenic control) iPSCs provides a highly controlled system to unequivocally attribute any observed phenotypes to the this compound mutation itself. nih.gov

Theoretical and Pre Clinical Therapeutic Strategies Focused on Hemoglobin Kurdistan

Gene Therapy Approaches (Conceptual and In Vitro Studies)

Gene therapy for hemoglobinopathies aims to provide a functional copy of the affected globin gene to hematopoietic stem cells (HSCs), leading to the production of normal hemoglobin in red blood cells. dovepress.com For Hemoglobin Kurdistan, this would involve targeting the HBA2 gene.

Lentiviral vectors (LVs) are a primary tool in gene therapy for hemoglobin disorders due to their ability to integrate into the genome of both dividing and non-dividing cells, including HSCs, ensuring long-term expression of the therapeutic gene. dovepress.com Pre-clinical studies in models of beta-thalassemia have demonstrated that LVs carrying a functional human β-globin gene can correct the disease phenotype in mice. pnas.org These vectors are often engineered with regulatory elements from the globin locus to ensure high-level, erythroid-specific expression. pnas.org

Adeno-associated viral (AAV) vectors are another promising delivery system. While they have shown great success in other genetic diseases, their application in hemoglobinopathies has faced challenges in achieving efficient transduction of HSCs. ijabbr.comresearchgate.net However, ongoing research is focused on improving AAV vector design for this purpose. researchgate.net

Conceptual Application to this compound:

A theoretical gene therapy approach for this compound would involve the use of a lentiviral vector to deliver a correct copy of the HBA2 gene into a patient's HSCs. While there are no pre-clinical studies specifically for this compound, the extensive research on beta-thalassemia provides a strong foundation for this concept.

Vector TypeGene Delivered (Theoretical for Hb Kurdistan)Key Pre-clinical Findings in Other Hemoglobinopathies
Lentiviral VectorWild-type HBA2Successful correction of β-thalassemia in mouse models. pnas.org
Adeno-Associated Viral VectorWild-type HBA2Challenges with efficient HSC transduction, but research is ongoing. ijabbr.comresearchgate.net

Gene editing technologies, particularly CRISPR-based systems, offer the potential to directly correct the mutation in the HBA2 gene. Unlike gene addition, gene editing aims to repair the faulty gene at its native location in the genome.

Base Editing: This technology allows for precise single-base changes in the DNA without causing double-strand breaks, which can be a concern with standard CRISPR-Cas9. researchgate.net For this compound, a base editor could theoretically be designed to revert the tyrosine codon back to an aspartic acid codon in the HBA2 gene. In vitro studies on other hemoglobinopathies, such as sickle cell disease, have shown that base editing can efficiently correct the disease-causing mutation in patient-derived HSCs. youtube.com

Prime Editing: This is a more versatile gene editing tool that can perform a wider range of edits, including small insertions, deletions, and all possible base-to-base conversions. nih.gov Like base editing, it avoids double-strand breaks. nih.gov Conceptually, prime editing could also be used to correct the specific point mutation of this compound.

In Vitro Research in Hemoglobinopathies:

Gene Editing TechniqueTarget Gene (for other hemoglobinopathies)Key In Vitro Findings
Base EditingHBB (for Sickle Cell Disease)Efficient correction of the sickle mutation in hematopoietic stem cells. youtube.com
Prime EditingHBB (conceptual)Potential for precise correction of various hemoglobinopathy mutations. nih.gov

Pharmacological Interventions Targeting this compound Instability or Aggregation (Pre-clinical)

As this compound is a stable variant, the following pharmacological strategies are discussed from a theoretical standpoint, drawing parallels from research on unstable hemoglobin variants.

Molecular chaperones are proteins that assist in the correct folding and stabilization of other proteins. Alpha-hemoglobin stabilizing protein (AHSP) is a specific molecular chaperone for the alpha-globin chain, preventing its aggregation and promoting the formation of stable hemoglobin tetramers.

In Vitro/In Silico Approaches:

In Silico Screening: Computational methods can be used to predict how the Asp→Tyr substitution in this compound might affect its interaction with AHSP or other chaperones.

In Vitro Assays: Laboratory-based assays could be developed to measure the binding affinity of this compound's alpha chain to AHSP and to screen for small molecules that might enhance this interaction, thereby promoting stability.

Polymerization is a key pathological feature of sickle cell hemoglobin, not this compound. However, the strategies to modulate protein-protein interactions are relevant. Small molecules have been developed that bind to hemoglobin and prevent polymerization. For instance, Voxelotor is an approved drug that increases hemoglobin's affinity for oxygen, thereby preventing the polymerization of sickle hemoglobin.

While not directly applicable to the known properties of this compound, the principle of using small molecules to modulate hemoglobin's properties is a cornerstone of pharmacological research in this field.

Rational drug design uses computational models to design molecules that are predicted to bind to a specific target and have a desired effect.

In Silico Approach for this compound:

Modeling: A high-resolution 3D model of this compound could be generated.

Docking Studies: Virtual screening of compound libraries could be performed to identify molecules that are predicted to bind to the alpha-globin chain near the site of the mutation. The goal would be to find compounds that could potentially enhance the stability of the hemoglobin tetramer or subtly modulate its oxygen affinity.

Therapeutic StrategyApproachRationale (Theoretical for Hb Kurdistan)
Molecular ChaperonesIn Silico/In Vitro ScreeningEnhance the interaction with AHSP to ensure proper folding and stability.
Small Molecule ModulatorsRational Drug DesignIdentify compounds that bind to the alpha-globin chain to improve stability.

Protein Engineering Strategies for Correcting this compound Dysfunction

While this compound is a clinically silent alpha-chain variant and does not typically cause dysfunction requiring correction, the principles of protein engineering offer a theoretical framework for addressing potential instability or dysfunction in hemoglobin variants. These strategies aim to modify the protein structure to restore normal function or enhance stability.

Rational Design of Modified Hemoglobin Variants

Rational design is a protein engineering strategy that leverages a detailed understanding of a protein's structure and function to make specific, targeted modifications. This approach relies on computational modeling and a deep knowledge of the physicochemical properties of amino acids to predict the effects of mutations. In the context of a hypothetical dysfunctional alpha-globin variant, rational design could be employed to introduce mutations that enhance its stability or correct aberrant interactions with other subunits.

One of the key considerations in the rational design of hemoglobin variants is the stability of the alpha-globin chain. Free alpha-globin is inherently unstable and prone to aggregation, which can lead to cellular damage. The alpha-hemoglobin stabilizing protein (AHSP) is a chaperone protein that binds to free alpha-globin, stabilizing it and facilitating its incorporation into the hemoglobin tetramer. Mutations that impair the interaction between alpha-globin and AHSP can lead to instability.

Rational design could be used to introduce compensatory mutations that restore or strengthen the interaction with AHSP. For instance, if a mutation in a hypothetical alpha-globin variant introduces a disruptive charge or steric hindrance at the AHSP binding interface, a counteracting mutation could be designed to restore the favorable interaction.

Design Strategy Targeted Molecular Feature Example of a Hypothetical Modification Anticipated Outcome
Stabilization of α-β Globin Dimer Interface Hydrophobic interactions and hydrogen bonding at the α1β1 interfaceIntroduction of a non-polar amino acid to enhance hydrophobic packingIncreased stability of the hemoglobin tetramer
Enhancement of AHSP Binding Electrostatic interactions at the AHSP-α-globin binding siteSubstitution with a charged amino acid to form a new salt bridgeImproved chaperoning and reduced aggregation of free α-globin
Correction of Heme Pocket Instability van der Waals contacts within the heme-binding pocketReplacement of a small amino acid with a larger one to fill a cavityEnhanced heme retention and prevention of oxidative damage
Alleviation of Steric Hindrance Clashes between amino acid side chainsSubstitution of a bulky amino acid with a smaller oneRestoration of the native protein fold and function

Directed Evolution Approaches for Stabilized Hemoglobin Mutants

Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This method does not require detailed structural information but instead relies on generating a large library of protein variants and screening them for improved function.

The process of directed evolution typically involves the following steps:

Gene Mutagenesis : The gene encoding the target protein (in this case, a hypothetical unstable alpha-globin) is subjected to random mutagenesis to create a diverse library of variants.

Library Expression : The library of mutated genes is expressed in a suitable host system, such as bacteria or yeast, to produce the corresponding protein variants.

Screening or Selection : A high-throughput screening or selection method is used to identify the variants that exhibit the desired property, such as increased stability or improved function.

Iteration : The genes of the selected variants are isolated and subjected to further rounds of mutagenesis and screening to accumulate beneficial mutations.

For a hypothetical unstable alpha-globin variant, a directed evolution approach could be employed to select for mutants with enhanced thermal stability or resistance to oxidative denaturation. For example, a library of alpha-globin variants could be expressed in a bacterial system and subjected to heat stress. The variants that remain folded and functional at higher temperatures would be selected for further rounds of evolution.

Directed Evolution Step Methodology Application to a Hypothetical Unstable α-Globin Desired Outcome
1. Creation of a Mutant Library Error-prone PCR, DNA shufflingIntroduction of random mutations into the α-globin geneA diverse pool of α-globin variants with a range of stabilities
2. Expression of Variants Bacterial or yeast expression systemsProduction of the mutant α-globin proteins in host cellsA library of cells each expressing a different α-globin variant
3. Selection for Stability Growth-based selection under stress conditions (e.g., high temperature)Identifying cells that survive and proliferate due to expressing a more stable α-globin variantIsolation of α-globin mutants with enhanced thermal stability
4. Iterative Improvement Sequential rounds of mutagenesis and selectionAccumulation of multiple stabilizing mutations over several generationsA highly stable α-globin variant with restored function

Comparative Analysis of Hemoglobin Kurdistan with Other Hemoglobin Variants

Structural and Functional Similarities and Differences with Other Alpha-Chain Variants (e.g., Hb Adana)

Hemoglobin Kurdistan is an alpha-chain variant resulting from a substitution of aspartic acid (Asp) by tyrosine (Tyr) at position 47 (α47(CE5)Asp→Tyr) in the alpha 2 globin gene hmdb.cawikipedia.org. This mutation is located in the CE5 helix of the alpha chain. In contrast, Hemoglobin Adana is another alpha-chain variant caused by a point mutation at codon 59 (G>A) in either the HBA1 or HBA2 gene, leading to a glycine (B1666218) (Gly) to aspartic acid (Asp) substitution (α59Gly→Asp) haematologica.orgebi.ac.uk.

Structurally, both variants involve single amino acid changes in the alpha globin chain, but at different positions. The α47 position in this compound is located in the CE helix, while the α59 position in Hemoglobin Adana is near the α1β1 interface and within the alpha-helical structure. The substitution of a negatively charged aspartic acid by a neutral tyrosine in this compound is distinct from the substitution of a neutral glycine by a negatively charged aspartic acid in Hemoglobin Adana.

Functionally, this compound is reported to be clinically silent hmdb.cawikipedia.org. However, the presence of this compound in individuals also carrying a β°-thalassemia mutation presumably indicates a lower affinity of the abnormal alpha chain for beta polypeptides hmdb.cawikipedia.org. This suggests a potential impact on the stability of the αβ dimer or the α2β2 tetramer, although the clinical effect is mild in heterozygotes. Hemoglobin Adana, on the other hand, is characterized as an unstable alpha-globin variant haematologica.orgebi.ac.uk. The Gly→Asp substitution in Hb Adana affects the stability of the tertiary structure of the alpha subunit. This instability can lead to a range of phenotypes, from a silent carrier state to severe α+-thalassemia or Hemoglobin H disease when combined with other alpha-globin gene deletions haematologica.orgebi.ac.uk. The unstable hemoglobin variants, such as Hemoglobin Adana, can precipitate within red blood cells.

FeatureThis compoundHemoglobin Adana
Affected ChainAlpha (α) hmdb.cawikipedia.orgAlpha (α) haematologica.orgebi.ac.uk
Mutation TypePoint mutation hmdb.cawikipedia.orgPoint mutation haematologica.orgebi.ac.uk
Amino Acid Changeα47 Asp→Tyr hmdb.cawikipedia.orgα59 Gly→Asp haematologica.orgebi.ac.uk
Gene AffectedHBA2 hmdb.cawikipedia.orgHBA1 or HBA2 haematologica.orgebi.ac.uk
Structural ImpactSubstitution at CE5 helixSubstitution at codon 59
Functional ImpactPresumed lower affinity for beta chains hmdb.cawikipedia.orgUnstable alpha-globin haematologica.orgebi.ac.uk
Clinical PhenotypeClinically silent (in heterozygotes) hmdb.cawikipedia.orgRanges from silent carrier to severe α+-thalassemia/Hb H disease haematologica.orgebi.ac.uk

Comparison with Beta-Chain Variants (e.g., Hemoglobin S, Hemoglobin C, Hemoglobin E, Hemoglobin D-Punjab)

Comparing this compound (an alpha-chain variant) with common beta-chain variants highlights fundamental differences in their molecular basis and resulting phenotypes.

Hemoglobin S (Hb S): Hb S is a beta-chain variant with a substitution of glutamic acid by valine at position 6 (β6Glu→Val). This single amino acid change creates a hydrophobic patch on the beta globin surface that is exposed in the deoxygenated state. This leads to the polymerization of deoxygenated Hb S molecules, causing red blood cells to deform into a sickle shape. Unlike the clinically silent nature of heterozygous this compound, homozygous Hb S results in sickle cell anemia, a severe condition characterized by chronic hemolytic anemia, vaso-occlusive crises, and organ damage.

Hemoglobin C (Hb C): Hb C is another beta-chain variant at the same position as Hb S, but with a substitution of glutamic acid by lysine (B10760008) at position 6 (β6Glu→Lys). The substitution of a negatively charged residue with a positively charged one makes Hb C less soluble than normal hemoglobin A, leading to the formation of intracellular hexagonal crystals, particularly in homozygous individuals. While heterozygous Hb C is generally asymptomatic, homozygous Hb C disease can cause mild hemolytic anemia. This contrasts with this compound, which is clinically silent even in combination with beta-thalassemia trait hmdb.cawikipedia.org.

Hemoglobin E (Hb E): Hb E is a beta-chain variant where glutamic acid is replaced by lysine at position 26 (β26Glu→Lys). This mutation not only alters the amino acid sequence but also activates a cryptic splice site, resulting in reduced synthesis of the beta-E chain and a phenotype resembling mild beta-thalassemia. Hb E is common in Southeast Asia. While heterozygous Hb E trait is usually mild, interactions with beta-thalassemia can lead to more severe conditions. This compound, being an alpha-chain variant, does not directly affect beta-chain synthesis or splicing in the same manner as Hb E.

Hemoglobin D-Punjab (Hb D-Punjab): Hb D-Punjab is a beta-chain variant with a substitution of glutamic acid by glutamine at position 121 (β121Glu→Gln). Like this compound, heterozygous Hb D-Punjab is typically asymptomatic. However, co-inheritance of Hb D-Punjab with Hb S can result in a sickling disorder with clinical manifestations similar to, though often milder than, sickle cell anemia. This is a significant difference from this compound, where co-inheritance with beta-thalassemia trait appears to have a mild impact hmdb.cawikipedia.org.

FeatureThis compoundHemoglobin SHemoglobin CHemoglobin EHemoglobin D-Punjab
Affected ChainAlpha (α) hmdb.cawikipedia.orgBeta (β)Beta (β)Beta (β)Beta (β)
Mutation Locationα47 hmdb.cawikipedia.orgβ6β6β26β121
Amino Acid ChangeAsp→Tyr hmdb.cawikipedia.orgGlu→ValGlu→LysGlu→LysGlu→Gln
Primary ConsequencePresumed altered alpha-beta affinity hmdb.cawikipedia.orgPolymerization (deoxygenated)Reduced solubility, crystal formationReduced synthesis, cryptic splice site activationUsually asymptomatic heterozygote
Clinical Severity (Heterozygous)Clinically silent hmdb.cawikipedia.orgAsymptomatic (Sickle Cell Trait)Asymptomatic (Hb C Trait)Mild (Hb E Trait)Asymptomatic
Clinical Severity (Homozygous/Compound Heterozygous)Not well-documented (likely mild if any)Severe (Sickle Cell Anemia)Mild hemolytic anemia (Hb C Disease)Mild anemia (Hb E Disease), variable with thalassemiaAsymptomatic (Homozygous), variable with Hb S

Differential Effects on Globin Chain Association and Assembly Compared to Other Variants

Hemoglobin assembly involves the association of alpha and beta globin chains to form stable αβ dimers, which then combine to form the α2β2 tetramer. Mutations in either chain can affect this process.

For this compound, the α47 Asp→Tyr substitution in the alpha chain is presumed to result in a lower affinity of the abnormal alpha chain for beta polypeptides hmdb.cawikipedia.org. This could potentially impact the efficiency of αβ dimer formation or the stability of the final tetramer. However, the clinically silent nature of the variant suggests that this effect is not severe enough to cause significant pathology related to misfolded or aggregated chains.

In contrast, beta-chain variants like Hemoglobin S and Hemoglobin C have more pronounced effects on globin chain interactions and assembly, particularly in the deoxygenated state for Hb S. The polymerization of deoxygenated Hb S is a direct consequence of altered interactions between beta subunits. Hemoglobin C's reduced solubility and crystal formation also reflect altered intermolecular interactions. Hemoglobin E's effect on globin chain balance is primarily due to reduced synthesis of the beta-E chain, leading to an excess of alpha chains. This imbalance can lead to the precipitation of unstable alpha chains, similar to the mechanism in alpha-thalassemia.

Hemoglobin Adana, an alpha-chain variant, leads to the production of unstable alpha-globin haematologica.orgebi.ac.uk. This instability can cause the abnormal alpha chains to precipitate, contributing to ineffective erythropoiesis and hemolysis. This is a different mechanism than the altered alpha-beta affinity suggested for this compound.

Evolutionary Divergence and Convergent Adaptations Among Hemoglobin Variants

Hemoglobin variants arise from mutations in the globin genes and their distribution and prevalence are shaped by evolutionary forces, particularly natural selection. The geographical distribution of certain hemoglobinopathies, such as the high frequency of Hemoglobin S in malaria-endemic regions, is a classic example of heterozygote advantage, where carriers are protected against severe malaria. Similarly, Hemoglobin C and Hemoglobin E are also thought to confer some degree of protection against malaria.

This compound has been identified in a Kurdish family hmdb.cawikipedia.org and the codon 59 mutation (leading to Hb Adana) is common in the Kurdish population in Iran. The presence of specific hemoglobin variants within distinct ethnic or geographic groups can be attributed to founder effects, genetic drift, and potentially, local selective pressures. While the selective advantage, if any, associated with this compound is not clearly established due to its clinically silent nature, the prevalence of other variants like Hb S, Hb C, and Hb E in populations exposed to malaria highlights convergent adaptation, where different mutations in the globin genes provide a similar protective phenotype.

The evolutionary history of globin genes is ancient, with divergence occurring over millions of years. Mutations have accumulated over time, leading to the diversity of hemoglobin variants observed today. The specific spectrum and frequency of alpha- and beta-thalassemia mutations, as well as structural variants, vary significantly between populations, reflecting their unique demographic histories and environmental interactions. Studies on populations like the Kurds have revealed a diverse spectrum of globin gene mutations, indicating multiple mutational events and genetic admixture contributing to the observed variation.

While this compound represents a specific, likely relatively recent, mutational event within a particular population group, the study of its occurrence alongside other more widespread variants provides insights into the ongoing evolutionary processes shaping the human globin gene repertoire.

Data Table: Comparison of Hemoglobin Variants

Hemoglobin VariantAffected Globin ChainMutation (Position and Change)Structural/Functional Impact HighlightsTypical Clinical Phenotype (Heterozygous)Geographic Association (Examples)
This compoundAlpha (α)α47 Asp→Tyr hmdb.cawikipedia.orgPresumed lower affinity for beta chains hmdb.cawikipedia.orgClinically silent hmdb.cawikipedia.orgKurdish population hmdb.cawikipedia.org
Hemoglobin AdanaAlpha (α)α59 Gly→Asp haematologica.orgebi.ac.ukUnstable alpha-globin, precipitation haematologica.orgebi.ac.ukRanges from silent carrier haematologica.orgebi.ac.ukKurdish population (Iran), Southeast Asia haematologica.orgebi.ac.uk
Hemoglobin SBeta (β)β6 Glu→ValPolymerization upon deoxygenationAsymptomatic (Sickle Cell Trait)Sub-Saharan Africa, Middle East, India, Mediterranean
Hemoglobin CBeta (β)β6 Glu→LysReduced solubility, crystal formationAsymptomatic (Hb C Trait)West Africa
Hemoglobin EBeta (β)β26 Glu→LysReduced synthesis, cryptic splice site activationMild (Hb E Trait)Southeast Asia, Northeast India
Hemoglobin D-PunjabBeta (β)β121 Glu→GlnUsually no significant functional impact in heterozygotesAsymptomaticPunjab region (India), worldwide

Future Directions and Emerging Research Avenues in Hemoglobin Kurdistan Studies

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Integrating multi-omics data holds significant promise for a comprehensive understanding of the molecular consequences of hemoglobin variants like Hemoglobin Kurdistan. Genomics provides insights into the genetic basis of the variant, including the specific mutation in the alpha-globin gene (HBA2) responsible for the α47(CE5)Asp→Tyr substitution. nih.govnih.gov Analyzing genomic data in individuals with this compound, particularly in compound heterozygotes with conditions like beta(0)-thalassemia, can help elucidate the genetic modifiers and interacting loci that influence the phenotypic expression, even in a clinically silent variant. nih.gov

Proteomics, the large-scale study of proteins, can reveal how the α47(CE5)Asp→Tyr substitution impacts the structure, stability, and interaction of the hemoglobin tetramer. Although this compound is considered clinically silent, proteomic analysis could potentially identify subtle alterations in protein folding, assembly, or post-translational modifications that are not apparent through standard clinical assessments. Furthermore, proteomics can explore the interactions of this compound with other cellular proteins, potentially identifying altered pathways or compensatory mechanisms in red blood cells carrying this variant.

Metabolomics involves the study of small molecules (metabolites) within cells or biological fluids. Integration of metabolomics data could provide functional insights into the metabolic consequences of carrying the this compound variant. This might include examining changes in heme metabolism, oxidative stress markers, or energy pathways in red blood cells. By combining genomic, proteomic, and metabolomic datasets from individuals with this compound, researchers could build a more complete picture of the molecular phenotype associated with this variant and its interaction with co-inherited conditions like thalassemia. nih.gov This integrated approach can help identify biomarkers for better diagnosis, prognosis, and potentially reveal novel targets for therapeutic intervention, even for seemingly benign variants.

Development of Novel High-Throughput Screening Assays for Therapeutic Modulators

The development of novel high-throughput screening (HTS) assays is crucial for identifying therapeutic modulators that could potentially mitigate any subtle functional consequences of this compound or related hemoglobin variants. While this compound is considered clinically silent, other hemoglobin variants cause significant disorders like sickle cell disease and thalassemia, driving the need for new therapies. shekubayohinquiry.scotdntb.gov.ua HTS allows for the rapid screening of large libraries of small molecules or other compounds to identify those that can modulate hemoglobin function or stability.

Advanced Computational Approaches for this compound Modeling and Drug Discovery

Molecular dynamics simulations can provide insights into the flexibility and movement of the variant hemoglobin molecule, potentially revealing subtle changes in its behavior that are not evident from static structures. These simulations can also be used to study the interaction of this compound with oxygen, carbon dioxide, or potential therapeutic molecules at an atomic level.

Virtual screening techniques can leverage the structural information obtained from computational modeling to identify potential drug candidates that could bind to this compound and modulate its function or improve its stability. By computationally screening large databases of chemical compounds, researchers can prioritize candidates for experimental testing, significantly accelerating the drug discovery process. dntb.gov.ua While specific computational studies on this compound have not been highlighted in the search results, these approaches are widely applied to other hemoglobin variants to understand their pathophysiology and identify potential therapeutic agents. Applying these methods to this compound could provide valuable insights into the structural and functional impact of the α47(CE5)Asp→Tyr substitution and potentially reveal strategies for stabilizing the variant or improving its interaction with other globin chains.

Ethical Considerations in this compound Genetic Research and Population Screening (non-clinical aspects)

Research involving genetic variants like this compound raises important ethical considerations, particularly concerning genetic research and population screening in communities where such variants are prevalent. While the clinical implications of this compound appear to be minor, the identification of carriers through genetic screening programs requires careful ethical consideration. uobaghdad.edu.iq

Non-clinical ethical aspects include informed consent, privacy and data security, potential for stigmatization, and the responsible communication of genetic information. When conducting genetic research on populations where this compound is found, it is crucial to obtain truly informed consent, ensuring participants understand the nature of the research, the potential uses of their genetic data, and any potential risks or benefits.

Data privacy and security are paramount to protect sensitive genetic information. Robust measures must be in place to prevent unauthorized access or misuse of genetic data. There is also a need to consider the potential for stigmatization or discrimination against individuals or communities identified as carriers of hemoglobin variants, even those considered clinically silent.

Responsible communication of research findings and the results of genetic screening is essential. Genetic counseling should be available to explain the implications of carrying the this compound variant, particularly in the context of reproductive risk when partnered with individuals carrying other hemoglobinopathy mutations like beta-thalassemia. nih.gov Discussions should focus on the clinical significance (or lack thereof) of the variant and avoid causing undue alarm. Ethical frameworks for genetic research and screening in diverse populations must be carefully considered and implemented to ensure that studies on variants like this compound are conducted responsibly and equitably.

Q & A

Q. What methodologies are recommended for identifying and confirming the presence of hemoglobin Kurdistan in clinical samples?

Answer: this compound can be identified using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for initial screening. Confirmatory tests should include DNA sequencing to detect the specific β-globin gene mutation (HBB: c.315+1G>A). For clinical validation, ensure samples are labeled with patient identifiers (NHS/hospital numbers) and accompanied by detailed clinical history to contextualize findings .

Q. What hematological parameters should be monitored in patients with this compound to assess clinical significance?

Answer: Key parameters include:

  • Hemoglobin electrophoresis to quantify variant proportions.
  • Complete blood count (CBC) with red cell indices (MCV, MCH) to detect microcytic anemia.
  • Iron studies (ferritin, TIBC) to rule out iron-deficiency anemia, which may mask hemoglobinopathy phenotypes.
    Standardize data collection using validated questionnaires to ensure consistency in clinical reporting .

Q. How does this compound differ phenotypically from other β-globin chain variants (e.g., HbS, HbC)?

Answer: Unlike HbS (sickle cell) or HbC, this compound is a silent carrier state under heterozygous conditions but may cause β-thalassemia intermedia in compound heterozygotes. Use flow cytometry to assess red cell membrane stability and oxygen dissociation curves to evaluate functional impacts. Comparative studies should include ethnically matched controls to account for regional genetic diversity .

Advanced Research Questions

Q. What experimental designs are optimal for studying the molecular mechanisms of this compound-associated β-thalassemia?

Answer:

  • In vitro models : Transfect HBB mutant constructs into erythroid progenitor cells (e.g., K562 cells) to study mRNA splicing defects.
  • Cohort studies : Recruit compound heterozygotes (e.g., Hb Kurdistan/β-thalassemia) and use next-generation sequencing (NGS) to correlate genotype-phenotype relationships.
  • Longitudinal data : Track patients for 5+ years to monitor complications (e.g., splenomegaly, transfusion dependence). Ensure protocols adhere to ethical guidelines for human participants, including restricted data access and informed consent in local languages .

Q. How can researchers resolve contradictory data on the prevalence of this compound across studies?

Answer: Discrepancies often arise from:

  • Sampling bias : Overrepresentation of specific ethnic subgroups.
  • Diagnostic variability : Inconsistent use of HPLC vs. genetic testing.
    Methodological solutions :
  • Perform meta-analyses with stratification by geographic region (e.g., Kurdistan vs. non-Kurdistan populations).
  • Use GIS mapping to correlate prevalence with environmental factors (e.g., malaria endemicity). Reference spatial analysis frameworks from studies in Zakho, Iraq, for methodological rigor .

Q. What advanced techniques are available to study the structural stability of this compound?

Answer:

  • X-ray crystallography or cryo-EM to resolve 3D structures and identify destabilized regions in the β-globin chain.
  • Molecular dynamics simulations to predict thermodynamic impacts of the c.315+1G>A mutation on protein folding.
    Cross-validate findings with mass spectrometry to detect post-translational modifications .

Methodological and Ethical Considerations

Q. How should researchers design surveys to collect demographic and clinical data on this compound in resource-limited settings?

Answer:

  • Use standardized questionnaires with closed-ended questions to minimize interviewer bias.
  • Train field staff to handle sensitive topics (e.g., consanguinity) using scripts approved by ethics boards.
  • Validate instruments through pilot testing in local languages (e.g., Kurdish dialects) before full deployment .

Q. What strategies ensure reproducibility in hemoglobinopathy research?

Answer:

  • Pre-analytical controls : Standardize sample collection tubes (EDTA for DNA, heparin for RNA).
  • Data transparency : Share protocols via repositories like Zenodo, with detailed reagent lot numbers and instrument calibration records.
  • Collaborative networks : Align with regional consortia (e.g., Kurdistan University of Medical Sciences) to harmonize methodologies .

Data Presentation and Publication Guidelines

  • Tables : Include comparative data on Hb Kurdistan vs. other variants (Table 1).
  • References : Follow the Harvard author-date system for citations (e.g., Shaabanpour et al., 2019).
  • Ethics : Disclose conflicts of interest and obtain permissions for republishing clinical images .

Q. Table 1: Comparative Hematological Profiles of Hemoglobin Variants

ParameterHbA (Normal)Hb KurdistanHbS
Electrophoresis95-98%5-10%20-40%
MCV (fL)80-10070-8560-80
Clinical PhenotypeNoneAsymptomaticVaso-occlusive crises

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.